N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-methyl-acetamide
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Overview
Description
N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-methyl-acetamide is a complex organic compound with the molecular formula C24H20N2O3. This compound is known for its unique structural features, which include a benzyl group, a dioxo-dihydro-isoindole moiety, and a methyl-acetamide group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-methyl-acetamide typically involves multiple steps. One common method includes the reaction of phthalic anhydride with benzylamine to form N-benzylphthalimide. This intermediate is then reacted with methylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-methyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, although it is not yet used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-methyl-acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-propionamide
- N-(4-Ac-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-propionamide
- N-(2,4-Dimethyl-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
Uniqueness
N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-methyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research .
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C18H16N2O3/c1-19(11-13-7-3-2-4-8-13)16(21)12-20-17(22)14-9-5-6-10-15(14)18(20)23/h2-10H,11-12H2,1H3 |
InChI Key |
JXCOEOHQJOOVDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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